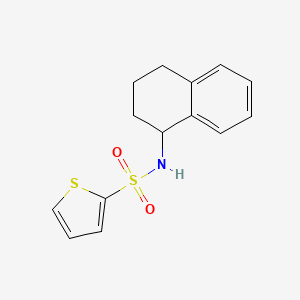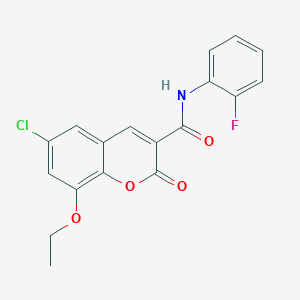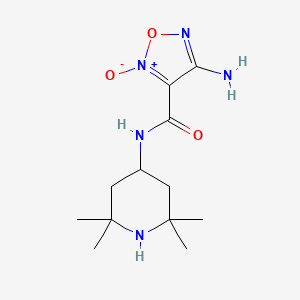![molecular formula C23H24N2O6 B11488914 Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate](/img/structure/B11488914.png)
Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate is a complex organic compound characterized by its unique structure, which includes both aromatic and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-amino-4-methoxyphenyl ketone, with an appropriate reagent like acetic anhydride.
Coupling of the oxazole with the propanoate moiety: This step involves the reaction of the oxazole derivative with ethyl 3-bromo-3-(4-methoxyphenyl)propanoate under basic conditions, such as using sodium hydride in an aprotic solvent like dimethylformamide.
Final coupling reaction: The final step involves the coupling of the intermediate with a suitable amine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxazole ring and methoxy groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(4-hydroxyphenyl)-3-({[3-(4-hydroxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate: Similar structure but with hydroxy groups instead of methoxy groups.
Ethyl 3-(4-chlorophenyl)-3-({[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The combination of aromatic and heterocyclic components also contributes to its distinct properties.
Propiedades
Fórmula molecular |
C23H24N2O6 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
ethyl 3-(4-methoxyphenyl)-3-[[3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl]amino]propanoate |
InChI |
InChI=1S/C23H24N2O6/c1-4-30-22(26)14-19(15-5-9-17(28-2)10-6-15)24-23(27)21-13-20(25-31-21)16-7-11-18(29-3)12-8-16/h5-13,19H,4,14H2,1-3H3,(H,24,27) |
Clave InChI |
VDAMWNJCIGVQPJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-dimethyl-11H-indeno[1,2-b]quinoline](/img/structure/B11488848.png)
![N-[3-(1-adamantylthio)-1,2,4-thiadiazol-5-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11488850.png)
![Methyl 2-benzyl-7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1,3-benzoxazole-5-carboxylate](/img/structure/B11488867.png)
![4-{[1-(hydroxymethyl)propyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B11488878.png)

![6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfonyl)phenyl]hexanamide](/img/structure/B11488897.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11488903.png)

![2-{[(4-fluorophenyl)carbonyl]amino}-5-iodo-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B11488911.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide](/img/structure/B11488919.png)
![Acetamide, 2-[(pyridin-4-ylmethyl)amino]-2-thioxo-](/img/structure/B11488921.png)
![N-(3,5-dimethoxybenzyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488927.png)
